4-[2-(aminooxy)ethyl]Morpholine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
72423-24-6 |
|---|---|
Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
O-(2-morpholin-4-ylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-10-6-3-8-1-4-9-5-2-8;/h1-7H2;1H |
InChI Key |
LXUKBCJTQUUAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCON.Cl |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis generally involves:
- Introduction of the aminooxy (-ONH2) functional group onto an ethyl linker.
- Attachment of this linker to the morpholine ring.
- Formation of the hydrochloride salt to stabilize the compound and enhance its solubility and handling.
Synthetic Route Overview
A plausible synthetic route, supported by related aminooxy reagent preparation and morpholine chemistry, is as follows:
| Step | Reaction Description | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-(aminooxy)ethyl intermediate | Starting from 2-chloroethylamine or 2-bromoethylamine, substitution with hydroxylamine derivatives under controlled conditions | Protecting groups may be used to stabilize aminooxy during synthesis |
| 2 | Nucleophilic substitution on morpholine | Reaction of morpholine with 2-(aminooxy)ethyl halide to form 4-[2-(aminooxy)ethyl]morpholine | Typically performed in polar aprotic solvents, with base to scavenge acid byproducts |
| 3 | Formation of hydrochloride salt | Treatment of the free base with hydrochloric acid gas or aqueous HCl | Generates the stable hydrochloride salt for isolation |
Detailed Preparation Protocol (Inferred from Analytical Methods and Patent Data)
Step 1: Preparation of 2-(Aminooxy)ethyl intermediate
Hydroxylamine hydrochloride is reacted with 2-bromoethylamine hydrobromide or a similar precursor under basic conditions to yield 2-(aminooxy)ethylamine. This step requires careful pH control to avoid decomposition of the aminooxy group.
Step 2: Coupling with Morpholine
Morpholine is reacted with the 2-(aminooxy)ethyl intermediate in a solvent such as dimethylformamide (DMF) or ethanol, possibly in the presence of a base like potassium carbonate to facilitate nucleophilic substitution at the morpholine nitrogen, yielding 4-[2-(aminooxy)ethyl]morpholine.
Step 3: Hydrochloride Salt Formation
The free base is then treated with hydrochloric acid to form the hydrochloride salt, this compound. This salt form is more stable and suitable for storage and application.
Related Morpholine Hydrochloride Preparation (Patent Insight)
A patent describing morpholine hydrochloride preparation as a precursor for related compounds shows:
- Reaction of morpholine with ammonium chloride and xylene under controlled heating (80–120 °C) to produce morpholine hydrochloride.
- Subsequent purification steps include water addition, decolorizing with activated carbon, crystallization, and drying to obtain high-purity morpholine hydrochloride.
This process could be adapted for the preparation of this compound by starting with the corresponding aminooxyethyl morpholine intermediate.
Summary Table of Preparation Methods
Research Findings and Analytical Applications
- The hydrochloride salt form of 4-[2-(aminooxy)ethyl]morpholine enhances solubility and stability, facilitating its use as a chemoselective probe for carbonyl compounds.
- The reagent forms stable oxime adducts with aldehydes and ketones, which can be analyzed by advanced mass spectrometry techniques such as Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR-MS) and gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.
- The dual analytical capability of the compound is due to its charged ammonium salt form and the ability to convert adducts into volatile species suitable for GC-MS, providing both sensitivity and structural resolution.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminooxy group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent but often involve catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds .
Scientific Research Applications
4-[2-(Aminooxy)ethyl]Morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable bonds with carbonyl groups, making it useful in the inhibition of enzymes that rely on carbonyl-containing substrates. This interaction can modulate various biochemical pathways and has implications for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The key structural feature of 4-[2-(aminooxy)ethyl]morpholine hydrochloride is the aminooxyethyl group, which distinguishes it from other morpholine derivatives. Below is a comparative analysis of its analogs:
Table 1: Structural Comparison of Morpholine Derivatives
| Compound Name (IUPAC) | Substituent on Morpholine | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | Aminooxyethyl (-O-NH₂) | C₆H₁₃ClN₂O₂* | Aminooxy, morpholine |
| S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine HCl) | Pyrazole-oxyethyl | C₂₁H₂₂ClN₃O₂ | Pyrazole, ether, morpholine |
| 4-Glycylmorpholine hydrochloride (2-amino-1-morpholin-4-ylethanone HCl) | Glycine-derived (-CO-NH₂) | C₆H₁₃ClN₂O₂ | Amide, morpholine |
| 2-Morpholinoacetic acid hydrochloride | Carboxymethyl (-CH₂COOH) | C₆H₁₂ClNO₃ | Carboxylic acid, morpholine |
*Molecular formula inferred from structural analogs.
Key Observations :
- The aminooxyethyl group in the target compound introduces nucleophilic reactivity, enabling conjugation with carbonyl groups or participation in oxime formation. This contrasts with S1RA’s pyrazole-oxyethyl group, which enhances σ1 receptor binding .
- 4-Glycylmorpholine hydrochloride contains an amide bond, making it structurally analogous to peptide derivatives, whereas 2-morpholinoacetic acid hydrochloride has a carboxylic acid for solubility modulation .
Pharmacological Activities
Physicochemical Properties :
| Property | 4-[2-(Aminooxy)ethyl]Morpholine HCl | S1RA | 2-Morpholinoacetic Acid HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~196.6* | 396.87 | 181.62 |
| Solubility | Likely water-soluble (HCl salt) | Organic solvents | High aqueous solubility |
| Stability | Sensitive to hydrolysis (aminooxy) | Stable crystalline | Stable |
*Calculated based on C₆H₁₃ClN₂O₂.
Biological Activity
4-[2-(aminooxy)ethyl]Morpholine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 68130-88-1
- Molecular Formula : C8H12ClN3O2
- Molecular Weight : 205.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, influencing enzymatic pathways and cellular processes. It is believed to act as a reversible inhibitor of certain enzymes, particularly those involved in oxidative stress responses and metabolic pathways.
Biological Activities
-
Antimicrobial Activity :
- Several studies have indicated that derivatives of morpholine compounds exhibit antimicrobial properties. For instance, research has shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria .
- A comparative study highlighted its efficacy against common pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
-
Cytotoxicity :
- Cytotoxicity assessments reveal that this compound can induce cell death in certain cancer cell lines while exhibiting lower toxicity in normal cells. For example, in vitro studies have shown that at specific concentrations, it can reduce cell viability in human cancer cell lines significantly .
- The IC50 values for cytotoxicity vary across different cell lines, suggesting selective toxicity that may be exploited for therapeutic purposes.
- Anti-inflammatory Properties :
Data Table: Biological Activity Summary
Case Studies and Research Findings
-
Antibacterial Study :
A study conducted by researchers evaluated the antibacterial efficacy of various morpholine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of several standard antibiotics . -
Cytotoxicity Assessment :
In a series of experiments involving human cancer cell lines, the compound demonstrated selective cytotoxic effects. For instance, it was shown to reduce the viability of breast cancer cells by over 50% at concentrations as low as 10 µM within 24 hours . -
Mechanistic Insights :
Further mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways, suggesting its potential role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-[2-(aminooxy)ethyl]morpholine hydrochloride to minimize by-products?
- Methodological Answer: Utilize nucleophilic substitution reactions between morpholine derivatives and chloroethylamine intermediates. Key steps include:
- Reacting 2-morpholinoethyl chloride hydrochloride with hydroxylamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and reduce side products like unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer:
- 1H/13C NMR : Confirm the morpholine ring structure and aminooxyethyl side-chain connectivity .
- FTIR : Identify functional groups (e.g., N-O stretch at ~950 cm⁻¹, morpholine C-O-C vibrations) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight and detect isotopic patterns for Cl-containing derivatives .
Q. What purification methods are suitable for isolating this compound from reaction mixtures?
- Methodological Answer:
- Recrystallization : Use methanol/water mixtures to exploit differential solubility of the hydrochloride salt .
- Column Chromatography : Employ silica gel with eluents like chloroform:methanol (9:1) for impurities with polar functional groups .
Q. What are the solubility properties of this compound in common organic solvents?
- Methodological Answer:
- The compound is sparingly soluble in chloroform and methanol but dissolves in water due to its hydrochloride salt form. Pre-saturate solvents with dry HCl to enhance stability during dissolution .
Advanced Research Questions
Q. How can researchers mitigate challenges associated with the compound’s hygroscopicity during storage?
- Methodological Answer:
- Store under inert gas (N2/Ar) in airtight containers with desiccants (e.g., silica gel).
- For long-term stability, maintain at 4°C in low-humidity environments .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay models?
- Methodological Answer:
- Standardize Assay Conditions : Use reference compounds (e.g., sigma receptor antagonists) to validate receptor-binding assays .
- Cross-Validate Models : Compare in vitro (cell-based) and ex vivo (tissue slice) data to account for metabolic differences .
Q. How to design experiments to assess the compound’s interaction with sigma receptors in vitro?
- Methodological Answer:
- Radioligand Binding Assays : Use [³H]-DTG or [³H]-pentazocine as tracers in transfected HEK293 cells expressing sigma-1 receptors.
- Functional Assays : Measure intracellular Ca²⁺ flux or ER stress responses to evaluate receptor modulation .
Q. What analytical approaches are recommended for detecting and quantifying degradation products in stability studies?
- Methodological Answer:
- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate degradation products (e.g., oxidized morpholine derivatives) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
